molecular formula C12H11FN2O B8305351 3-Fluoro-4-phenoxybenzene-1,2-diamine

3-Fluoro-4-phenoxybenzene-1,2-diamine

Cat. No. B8305351
M. Wt: 218.23 g/mol
InChI Key: RBNGFBWUIYFKMQ-UHFFFAOYSA-N
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Patent
US08338594B2

Procedure details

To a solution of 2-fluoro-6-nitro-3-phenoxyaniline (260 mg, 1.05 mmol) in methanol (20 ml) was added tin(II)chloride (1.18 g, 5.24 mmol). The reaction was heated to reflux overnight and then cooled to rt. The mixture was concentrated under reduced pressure and the residue was dissolved in ethyl acetate (50 mL). The solution was poured into an aqueous saturated sodium bicarbonate solution (150 mL), causing a precipitate to crash out. The mixture was filtered using ethyl acetate to rinse. The filtrate was washed with water and brine, dried over sodium sulfate, and then concentrated under reduced pressure. The residue was purified by silica gel chromatography using 0-70% ethyl acetate/hexane to yield the desired product (195 mg, 85%) 1H NMR (300 MHz, DMSO-d6) 7.22-7.31 (m, 2H), 6.94-7.01 (m, 1H), 6.82 (d, J=7.8 Hz, 2H), 6.31 (dd, J=8.5, 1.5 Hz, 1H), 6.20 (dd, J=8.5, 8.5 Hz, 1H); ES-MS m/z 219.3 (MH)+; HPLC RT (Method A) 2.40 min.
Name
2-fluoro-6-nitro-3-phenoxyaniline
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:8]([O:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:7][CH:6]=[C:5]([N+:16]([O-])=O)[C:3]=1[NH2:4].[Sn](Cl)Cl>CO>[F:1][C:2]1[C:8]([O:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:7][CH:6]=[C:5]([NH2:16])[C:3]=1[NH2:4]

Inputs

Step One
Name
2-fluoro-6-nitro-3-phenoxyaniline
Quantity
260 mg
Type
reactant
Smiles
FC1=C(N)C(=CC=C1OC1=CC=CC=C1)[N+](=O)[O-]
Name
Quantity
1.18 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate (50 mL)
ADDITION
Type
ADDITION
Details
The solution was poured into an aqueous saturated sodium bicarbonate solution (150 mL)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
to rinse
WASH
Type
WASH
Details
The filtrate was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1OC1=CC=CC=C1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 195 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.